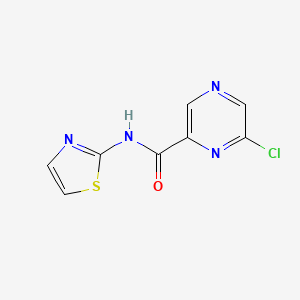
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane is an organosilicon compound with the molecular formula C16H18Si This compound is characterized by the presence of a silicon atom bonded to a phenyl group, a 2,4,6-trimethylphenyl group, and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylidene(phenyl)(2,4,6-trimethylphenyl)silane typically involves the reaction of phenylsilane with 2,4,6-trimethylbenzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate silanol, which is then dehydrated to yield the desired silane compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The methylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It finds applications in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which Methylidene(phenyl)(2,4,6-trimethylphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the phenyl and 2,4,6-trimethylphenyl groups enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar structure but lacks the 2,4,6-trimethylphenyl group.
Trimethylphenylsilane: Contains a trimethylphenyl group but lacks the phenyl group.
Diphenylsilane: Contains two phenyl groups instead of one phenyl and one 2,4,6-trimethylphenyl group.
Uniqueness
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane is unique due to the presence of both phenyl and 2,4,6-trimethylphenyl groups, which confer distinct chemical properties. This combination enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex organosilicon compounds.
Propiedades
Número CAS |
646522-56-7 |
|---|---|
Fórmula molecular |
C16H18Si |
Peso molecular |
238.40 g/mol |
Nombre IUPAC |
methylidene-phenyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C16H18Si/c1-12-10-13(2)16(14(3)11-12)17(4)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |
Clave InChI |
OUFPSYNKGDELNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si](=C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

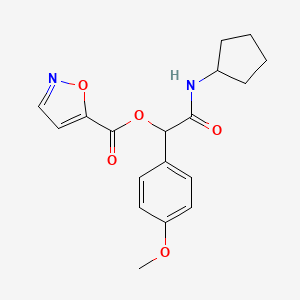
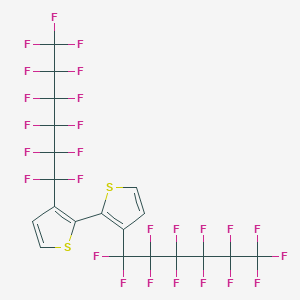
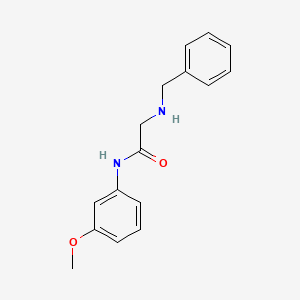
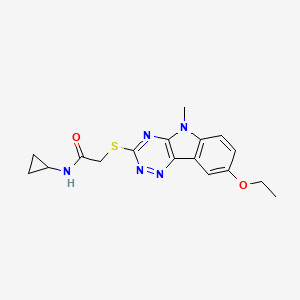
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)

![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
